molecular formula C22H17N3O2S B2543334 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1234893-31-2

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2543334
CAS No.: 1234893-31-2
M. Wt: 387.46
InChI Key: ZDADTWABXPLLDM-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a synthetic small molecule featuring an imidazole core substituted with a benzylthio group at the 2-position, a 3-nitrophenyl moiety at the 5-position, and a phenyl ring at the 1-position. This specific architecture classifies it as a valuable chemical probe for oncological and biochemical research. The structural motif of 2-benzylthio-imidazole derivatives is of significant interest in medicinal chemistry, particularly in the development of targeted anticancer agents. Compounds within this class have been designed and synthesized as potential apoptotic antiproliferative agents that inhibit the Epidermal Growth Factor Receptor (EGFR) pathway . The EGFR is a well-validated target in various malignancies, including non-small cell lung cancer and breast cancer, making inhibitors of its tyrosine kinase domain a major focus of drug discovery efforts . The mechanism of action for such hybrids often involves competitive inhibition of adenosine triphosphate (ATP) binding at the tyrosine kinase domain of EGFR, thereby suppressing downstream signaling that drives cell proliferation and survival . Preclinical studies on structurally related benzimidazole and imidazole hybrids have demonstrated that these compounds can promote programmed cell death (apoptosis) by activating key executioner proteins like caspase-3 and caspase-8, modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins . This compound is intended for research purposes only, strictly for use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-benzylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-25(27)20-13-7-10-18(14-20)21-15-23-22(24(21)19-11-5-2-6-12-19)28-16-17-8-3-1-4-9-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDADTWABXPLLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-1H-imidazole with benzylthiol and 3-nitrobenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and requires careful control of temperature and solvent to achieve high yields .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzylthio group can form covalent bonds with nucleophiles. These interactions can disrupt biological pathways, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular weights of the target compound with similar derivatives:

Compound Name 1-Substituent 2-Substituent 5-Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Phenyl Benzylthio 3-Nitrophenyl 413.45 (calculated) Hypothesized antimicrobial potential
1-Benzyl-5-phenyl-1H-imidazole-2-thiol () Benzyl Thiol (-SH) Phenyl 268.36 Structural analog with thiol group
2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (BI-5021, ) - 3-Nitrophenyl Carboxylic acid 295.25 Potential enzyme inhibition
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol () 4-Trifluoromethoxyphenyl Thiol (-SH) 3-Nitrophenyl 381.33 Therapeutic candidate (undisclosed)
5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol () 3-Trifluoromethylphenyl Thiol (-SH) 3-Nitrophenyl 390.36 Antibacterial/anticancer potential

Key Observations :

  • Substituent Effects : The benzylthio group in the target compound may improve membrane permeability compared to thiol-containing analogs ().
  • Molecular Weight : The target compound’s higher molecular weight (~413 g/mol) suggests increased steric bulk versus simpler analogs like BI-5021 (295 g/mol) .

Biological Activity

2-(Benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is an organic compound characterized by its complex structure, which includes an imidazole ring substituted with a benzylthio group, a nitrophenyl group, and a phenyl group. This unique arrangement of functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H16N2O2S\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

The imidazole ring is known for its versatility in biological systems, often acting as a pharmacophore in drug design and development. The presence of the nitrophenyl group may enhance reactivity towards biological targets, potentially disrupting vital cellular processes.

Biological Activities

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The mechanism of action involves interactions with specific molecular targets, where the nitrophenyl group may participate in redox reactions while the benzylthio group can form covalent bonds with nucleophiles. These interactions can disrupt biological pathways, leading to observed antibacterial or antifungal effects.

Antimicrobial Activity

A study conducted on similar compounds demonstrated that derivatives with imidazole rings often show promising antimicrobial activity. For instance, compounds with structural similarities to this compound were evaluated for their effectiveness against various bacterial strains and fungi, yielding positive results in inhibiting growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the combination of the imidazole ring with the nitrophenyl and benzylthio groups is crucial for its biological activity. Compounds lacking these specific functional groups showed significantly reduced or absent biological activity. The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(1,3-benzothiazol-2-ylthio)-1-(3-nitrophenyl)ethanoneContains a benzothiazole ringLacks the imidazole ring
2-methyl-3-nitrophenyl acetateContains a nitrophenyl groupLacks both imidazole and benzylthio groups
4-(benzothiazol-2-yldisulfanyl)-N-methylbenzenesulfonamideContains disulfide linkageDifferent functional groups

Case Studies

Several studies have highlighted the biological activity of similar compounds, reinforcing the potential of this compound as a lead structure for developing new therapeutic agents.

  • Anticancer Activity : A related study explored the synthesis of imidazole derivatives with anticancer properties. Compounds exhibiting high cytotoxicity against cancer cell lines were identified, suggesting that modifications to the imidazole structure could enhance therapeutic efficacy .
  • Enzyme Inhibition : Another research focused on imidazole derivatives as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. The findings indicated that structural modifications could lead to potent inhibitors with significant enzymatic activity .

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